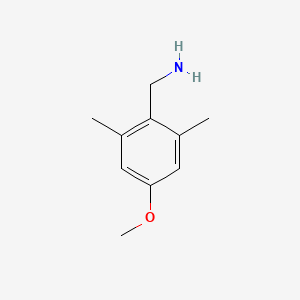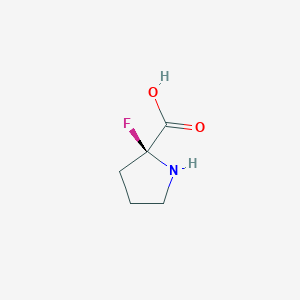
(4-Methoxy-2,6-dimethylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-2,6-dimethylphenyl)methanamine is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a methanamine group (-CH2NH2). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,6-dimethylphenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2,6-dimethylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-2,6-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxy-2,6-dimethylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (4-Methoxy-2,6-dimethylphenyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxy-3,5-dimethylphenyl)methanamine
- (2-Methoxy-4,6-dimethylphenyl)methanamine
- (2,6-Dimethoxyphenyl)methanamine
Uniqueness
(4-Methoxy-2,6-dimethylphenyl)methanamine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups in the 2 and 6 positions, respectively, provides distinct steric and electronic effects compared to its analogs.
This detailed overview of this compound highlights its significance in various fields and provides a comprehensive understanding of its properties and applications
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(4-methoxy-2,6-dimethylphenyl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6,11H2,1-3H3 |
Clave InChI |
ILNOLGGCLNMUGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CN)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)





![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)




![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
